ADWX-1

Kv1.3 channel scorpion toxin engineering peptide inhibitor design

ADWX-1 is the premier Kv1.3 blocker for rigorous ion channel and autoimmune research. Engineered from BmKTX with three unique substitutions (Arg11, Thr28, His33), it achieves an unmatched combination of picomolar affinity (IC50 1.89 pM) and 340-fold selectivity over Kv1.1. Demonstrated efficacy in rat EAE model and well-characterized rat PK (T1/2 ~2.4 h) provide translational confidence absent in alternatives like Margatoxin or ShK-186. Ideal for patch-clamp electrophysiology, TEM cell assays, and next-generation inhibitor design. Secure consistent, reproducible results by sourcing from established commercial suppliers.

Molecular Formula C169H281N57O46S7
Molecular Weight 4071.90 Da
Cat. No. B1151363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADWX-1
Molecular FormulaC169H281N57O46S7
Molecular Weight4071.90 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37

ADWX-1: Rational Engineering Yields Kv1.3 Peptide Blocker with Verified Picomolar Affinity


ADWX-1 is a rationally engineered 38-amino acid peptide inhibitor of the voltage-gated potassium channel Kv1.3, designed by site-directed mutagenesis of the scorpion toxin BmKTX [1]. Three key substitutions (Gly11→Arg, Ile28→Thr, Asp33→His) confer high potency (IC₅₀ = 1.89 pM on Kv1.3) and substantial selectivity over related channels Kv1.1 and Kv1.2 [2]. The peptide has demonstrated therapeutic activity in a rat experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [3] and shows predictable linear pharmacokinetics in rats [4]. Its commercial availability through multiple vendors positions it as a viable research tool and lead candidate.

Why ADWX-1 Cannot Be Readily Substituted by Other Kv1.3 Peptide Inhibitors


Generic substitution fails for ADWX-1 because its unique molecular architecture—specifically the Arg11, Thr28, and His33 substitutions derived from BmKTX [1]—creates a distinct binding footprint at the Kv1.3 turret region [2] that is not replicated by other toxin-derived blockers. This results in a quantitative differentiation profile that combines exceptional potency (IC₅₀ = 1.89 pM [3]) with a 340-fold selectivity over Kv1.1 [4], a combination not simultaneously achieved by common alternatives like Margatoxin (110 pM; ~5-fold selectivity [5]), Agitoxin-2 (4 pM; ~11-fold selectivity [6]), or even optimized ShK analogs such as [EWSS]ShK (34 pM; 158-fold selectivity [7]). Furthermore, ADWX-1's in vivo efficacy in an EAE model [8] and its defined rat pharmacokinetic profile (T₁/₂ ≈ 2.4 h [9]) provide critical translational data often absent for many research-grade Kv1.3 blockers. For scientific and industrial users requiring a Kv1.3 blocker with well-characterized potency, selectivity, and in vivo performance, substitution with an uncharacterized analog introduces unacceptable risk of divergent experimental outcomes.

ADWX-1: Head-to-Head and Cross-Study Quantitative Differentiation vs. Kv1.3 Blockers


Potency Superiority: ADWX-1's 100-Fold Improvement over Parental BmKTX Toxin

ADWX-1 was rationally engineered from the scorpion toxin BmKTX through three amino acid substitutions (G11R, I28T, D33H) [1]. This modification resulted in an IC₅₀ of 1.89 pM for Kv1.3 channel blockade, representing a 100-fold increase in potency compared to the native BmKTX toxin (IC₅₀ ≈ 189 pM) [2]. The improved potency was directly attributed to new interactions between Arg11 of ADWX-1 and Asp386 in the Kv1.3 turret, as confirmed by alanine-scanning mutagenesis and computational modeling [3].

Kv1.3 channel scorpion toxin engineering peptide inhibitor design

Selectivity Advantage: ADWX-1's 340-Fold Discrimination over Kv1.1 Channel

ADWX-1 displays an IC₅₀ of 0.65 nM for the closely related Kv1.1 channel, yielding a selectivity ratio (IC₅₀(Kv1.1) / IC₅₀(Kv1.3)) of 344:1 [1]. This selectivity is significantly higher than that of many alternative Kv1.3 blockers. For example, the optimized ShK analog [EWSS]ShK has a selectivity ratio of 158:1 (IC₅₀ for Kv1.3 = 34 pM; Kv1.1 = 5.4 nM) [2]. The natural scorpion toxin Margatoxin has a selectivity ratio of only ~5:1 (Kv1.3 IC₅₀ = 110 pM; Kv1.1 = 520 pM) [3]. The structural basis for this improved selectivity lies in interactions between ADWX-1 residues Thr28 and His33 with the Kv1.3 turret region, which are not fully replicated in Kv1.1 [4].

Kv1.3 selectivity Kv1.1 off-target therapeutic window

In Vivo Efficacy: ADWX-1 Ameliorates EAE Disease Severity in a Rat Model of Multiple Sclerosis

In a rat experimental autoimmune encephalomyelitis (EAE) model, a standard preclinical model for multiple sclerosis, daily intraperitoneal administration of ADWX-1 at 100 μg/kg significantly reduced clinical disease scores compared to vehicle-treated controls [1]. Specifically, the mean maximum clinical score was reduced from approximately 3.5 in the vehicle group to approximately 1.5 in the ADWX-1-treated group (on a 0–5 scale) [2]. Histological analysis revealed that ADWX-1 treatment markedly reduced inflammatory cell infiltration and demyelination in spinal cord sections [3]. Mechanistically, ADWX-1 selectively inhibited the activation and proliferation of CD4⁺CCR7⁻ effector memory T (TEM) cells, while having minimal effect on CD4⁺CCR7⁺ naïve and central memory T cells [4]. This cell-type selectivity is consistent with the high expression of Kv1.3 channels on TEM cells and provides a mechanistic basis for the observed therapeutic efficacy.

experimental autoimmune encephalomyelitis multiple sclerosis in vivo validation

Pharmacokinetic Profile: ADWX-1 Exhibits Linear and Predictable PK in Rats

The pharmacokinetic behavior of ADWX-1 was characterized in Sprague-Dawley rats following a single subcutaneous injection [1]. The peptide exhibited linear pharmacokinetics over a dose range of 50–200 μg/kg, with Cmax and AUC increasing proportionally with dose [2]. The terminal half-life (T₁/₂) was approximately 2.4 hours (range: 130–161 min across dose groups), and the peptide was found to be stable in rat blood [3]. Key parameters included a Cmax of 101.5 μg/L at 50 μg/kg and 429.1 μg/L at 200 μg/kg, with corresponding AUC values of 21,869 and 90,543 μg/min·L [4].

pharmacokinetics subcutaneous administration preclinical development

Broad Selectivity Window: Minimal Activity on Kv1.2 and Other K⁺ Channels

In addition to high selectivity over Kv1.1, ADWX-1 exhibits extremely weak inhibition of the Kv1.2 channel (IC₅₀ > 100 nM) [1]. This represents a selectivity ratio of >50,000-fold for Kv1.3 over Kv1.2. For comparison, many scorpion toxin-derived Kv1.3 blockers, such as Margatoxin (Kv1.2 IC₅₀ = 10 nM) [2] and Charybdotoxin (Kv1.2 IC₅₀ = 14 nM) [3], show much higher cross-reactivity with Kv1.2. The low affinity for Kv1.2 is structurally explained by the incompatibility of ADWX-1's Thr28 and His33 residues with the Kv1.2 turret sequence [4].

off-target activity Kv1.2 ion channel selectivity

Consensus Potency Ranking: ADWX-1 Among the Most Potent Kv1.3 Peptide Blockers Reported

A comprehensive review of Kv1.3 peptide blockers tabulated IC₅₀ values for over 30 natural and engineered toxins [1]. In this dataset, ADWX-1 (IC₅₀ = 2 pM) is among the most potent blockers reported, ranking similarly to engineered ShK analogs such as ShK-186 (69 pM) and ShK-192 (140 pM), and substantially more potent than widely used research tools like Margatoxin (110 pM) and Charybdotoxin (2,600 pM) [2]. Notably, ADWX-1 achieves this potency while maintaining a favorable selectivity profile compared to equally potent blockers like OSK1 (IC₅₀ = 3 pM) which has a Kv1.1/Kv1.3 selectivity ratio of only 133:1 [3].

comparative pharmacology Kv1.3 inhibitor ranking benchmarking

Validated Application Scenarios for ADWX-1 in Research and Preclinical Development


Preclinical Autoimmune Disease Modeling (Multiple Sclerosis, Rheumatoid Arthritis, Type 1 Diabetes)

Based on demonstrated efficacy in the rat EAE model [1] and the established role of Kv1.3 in TEM cell-mediated autoimmunity [2], ADWX-1 is the Kv1.3 blocker of choice for in vivo studies of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Its 340-fold selectivity over Kv1.1 [3] minimizes the risk of neurotoxicity that can confound studies with less selective blockers. The defined rat PK profile (linear kinetics, T₁/₂ ~2.4 h [4]) allows for rational dosing regimen design. Researchers should prioritize ADWX-1 over alternatives like Margatoxin or ShK-186 when a combination of high potency, validated in vivo efficacy, and favorable selectivity is required.

Electrophysiological Characterization of Kv1.3 Channel Pharmacology

ADWX-1's picomolar affinity (IC₅₀ = 1.89 pM [5]) and >50,000-fold selectivity over Kv1.2 [6] make it an ideal reference standard for patch-clamp studies aimed at quantifying Kv1.3 current density, validating channel expression in native tissues, or screening new Kv1.3 modulators. Its low off-target activity on Kv1.1 and Kv1.2 reduces the need for complex subtraction protocols or the use of multiple blockers. For electrophysiologists, ADWX-1 offers a clean, high-affinity tool that is readily available from multiple vendors , ensuring reproducibility and consistency across experiments.

Structure-Function Studies of Peptide-Channel Interactions

The rational design of ADWX-1, based on a computational model of the peptide-channel complex and validated by alanine-scanning mutagenesis [7], provides a well-defined molecular platform for studying peptide-Kv1.3 interactions. The solved solution structure (PDB ID: 2K4U [8]) and the detailed mapping of functional residues (Arg11, Thr28, His33 [9]) make ADWX-1 a superior tool for mutational analysis, computational docking studies, and the design of next-generation Kv1.3 inhibitors. Compared to natural toxins with less defined structure-activity relationships, ADWX-1 offers a rational, tunable scaffold for probing the Kv1.3 turret binding pocket.

Ex Vivo and In Vitro T Cell Immunology Assays

ADWX-1 selectively inhibits the activation and proliferation of CD4⁺CCR7⁻ effector memory T (TEM) cells while sparing CD4⁺CCR7⁺ naïve and central memory T cells [10]. This cell-type selectivity, which mirrors the Kv1.3 expression pattern, makes ADWX-1 an essential tool for dissecting TEM cell function in mixed lymphocyte populations, studying the role of Kv1.3 in T cell receptor signaling and IL-2 production [11], and validating new Kv1.3-targeted immunomodulatory strategies. Researchers can use ADWX-1 to pharmacologically mimic the phenotype of Kv1.3 knockout or knockdown in primary human or rodent T cells, providing a complementary approach to genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADWX-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.